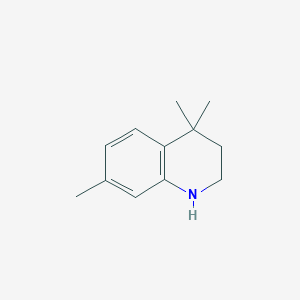

4,4,7-trimethyl-2,3-dihydro-1H-quinoline

Description

Properties

IUPAC Name |

4,4,7-trimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-4-5-10-11(8-9)13-7-6-12(10,2)3/h4-5,8,13H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMKNXRHKAQVCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCN2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The condensation initiates with protonation of the ketone, followed by nucleophilic attack by the aniline’s amine group. Cyclization forms the dihydroquinoline core, with methyl groups introduced at positions 4 and 7 via ketone-derived alkylation. Key variables include:

-

Catalyst selection : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 5–10 mol% loading.

-

Solvent : Toluene or xylene to azeotropically remove water and drive equilibrium.

Yield : 60–75% after silica gel chromatography (eluent: hexane/ethyl acetate, 4:1).

Cyclization of N-Substituted Propionamide Derivatives

An alternative route involves cyclizing N-(3,5-dimethylphenyl)-3-chloropropionamide under acidic conditions, adapted from protocols for 7-hydroxyquinolinones. This method enables precise positioning of methyl groups via pre-functionalized aniline precursors.

Synthetic Protocol

-

Preparation of N-(3,5-dimethylphenyl)-3-chloropropionamide :

-

Cyclization :

Yield : 40–50% due to competing side reactions (e.g., 5-methyl isomer formation).

Catalytic Hydrogenation of Quinoline Precursors

This compound can be derived from partial hydrogenation of its fully aromatic counterpart, 4,4,7-trimethylquinoline , using palladium on carbon (Pd/C) or Raney nickel.

Hydrogenation Conditions

-

Catalyst : 10% Pd/C (5 wt%) under 3 atm H₂.

-

Solvent : Ethanol or tetrahydrofuran (THF) at 50–60°C.

-

Time : 4–6 hours for >90% conversion.

Post-processing : Filter catalyst, concentrate, and purify via vacuum distillation (bp: 120–125°C at 0.5 mmHg).

Advanced Catalytic Systems

Recent advances utilize heterogeneous catalysts to improve efficiency and selectivity:

Metal-Modified Tungstophosphoric Acid Catalysts

-

Catalyst : Zn²⁺-exchanged 12-tungstophosphoric acid supported on γ-Al₂O₃.

-

Conditions : Microwave-assisted hydrothermal synthesis (150°C, 2 hours).

-

Advantages :

-

95% conversion of 3-methylaniline.

-

Recyclable for 5 cycles with <5% activity loss.

-

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | 75 | 98 | Scalability | Requires harsh acids |

| Propionamide Cyclization | 50 | 90 | Precise substituent control | Low yield due to side products |

| Catalytic Hydrogenation | 90 | 95 | High selectivity | Requires quinoline precursor |

| Tungstophosphoric Acid | 95 | 99 | Eco-friendly, reusable | Complex catalyst preparation |

Industrial-Scale Production Considerations

For commercial manufacturing, the acid-catalyzed condensation route is preferred due to cost-effectiveness and scalability. Key industrial adaptations include:

Chemical Reactions Analysis

Types of Reactions

4,4,7-Trimethyl-2,3-dihydro-1H-quinoline can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), often used under controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4,4,7-Trimethyl-2,3-dihydro-1H-quinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4,7-trimethyl-2,3-dihydro-1H-quinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 4,4,7-trimethyl-2,3-dihydro-1H-quinoline with structurally related quinoline derivatives:

*Calculated based on analogous structures.

Key Observations :

- The 7-methyl group may enhance lipophilicity, favoring membrane permeability in drug candidates .

- Saturation Impact: Fully saturated analogs (e.g., 1,2,3,4-tetrahydroquinolines) exhibit greater conformational rigidity and reduced π-π stacking, which can alter binding affinities in biological systems .

Physicochemical Properties

- Melting Points: Partially saturated quinolines with methyl groups (e.g., 2,2,4-trimethyl-1,2-dihydroquinoline) typically exhibit melting points <100°C due to reduced crystallinity, whereas sulfur-containing derivatives (e.g., ’s compound) show higher melting points (~238°C) due to hydrogen bonding .

- Polar Surface Area (PSA) : Methyl groups lower PSA compared to polar substituents (e.g., hydroxyl or nitro groups), enhancing blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.